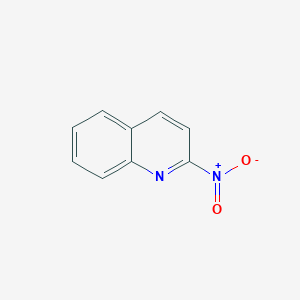

PHENYLMALEIC ACID

Descripción general

Descripción

It is a white, odorless, crystalline solid that is insoluble in water but soluble in alcohol and other organic solvents. This compound is an important intermediate in the synthesis of polymers, resins, and pharmaceuticals, and has also been used as a food acidulant and as a preservative in cosmetics.

Métodos De Preparación

The synthesis of PHENYLMALEIC ACID can be achieved through the reaction of benzaldehyde with malonic acid, followed by decarboxylation and dehydration. The detailed steps are as follows:

- Dissolve benzaldehyde and malonic acid in ethanol.

- Add sodium hydroxide to the mixture and stir.

- Heat the mixture at 80°C for several hours.

- Cool the mixture and filter the solid product.

- Wash the solid product with water and dry.

- Decarboxylate the solid product by heating it at 200°C.

- Dehydrate the resulting product by heating it at 150°C.

- Purify the final product by recrystallization using ethanol and water.

Análisis De Reacciones Químicas

PHENYLMALEIC ACID undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of benzoic acid and carbon dioxide.

Reduction: Reduction of this compound can yield 2-phenylsuccinic acid.

Substitution: It can undergo substitution reactions where the phenyl group is replaced by other functional groups under specific conditions.

Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions.

Aplicaciones Científicas De Investigación

PHENYLMALEIC ACID has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including polymers and resins.

Biology: This compound is used to study cellular metabolism and signal transduction pathways.

Medicine: It has been investigated for its potential therapeutic effects and its role in drug development.

Industry: It is used in the production of food acidulants, preservatives in cosmetics, and as a precursor for various industrial chemicals.

Mecanismo De Acción

The mechanism of action of PHENYLMALEIC ACID is not fully understood, but it is believed to act as a proton donor, causing a decrease in the pH of the cell. This decrease in pH can affect enzyme activity, gene expression, and cell signaling pathways.

Comparación Con Compuestos Similares

PHENYLMALEIC ACID can be compared with other similar compounds such as:

Fumaric acid: Another unsaturated dicarboxylic acid with similar properties and applications.

Maleic acid: An isomer of fumaric acid with different physical properties and reactivity.

Succinic acid: A saturated dicarboxylic acid with different chemical behavior and applications.

This compound is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other dicarboxylic acids.

Propiedades

IUPAC Name |

(Z)-2-phenylbut-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)/b8-6- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQNPSIAJXGEDQS-VURMDHGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C/C(=O)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50884872 | |

| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16110-98-8 | |

| Record name | (2Z)-2-Phenyl-2-butenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16110-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenedioic acid, 2-phenyl-, (2Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50884872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the key chemical properties of phenylmaleic acid?

A1: this compound is an organic compound with the molecular formula C10H8O4. While the provided abstracts lack specific spectroscopic data, we can infer some properties based on its structure and related compounds:

Q2: What is significant about the reported "oscillating reaction" involving this compound?

A: Two of the provided research papers [, ] discuss a novel "oscillating reaction" for synthesizing the anhydride of this compound. This suggests the reaction conditions can cause cyclic changes in the reaction rate or concentration of reactants/products. Such oscillating reactions are of interest in various fields like non-linear chemical dynamics and potentially for controlling reaction selectivity. Further research would be needed to elucidate the exact mechanism and potential applications of this specific oscillating reaction.

Q3: Are there any known applications of this compound or its derivatives?

A: While the provided papers focus on synthesis and characterization, one paper [] mentions "semisynthetic catalytic antibodies." This suggests that this compound, or its derivatives, might be used in the development of catalytic antibodies, which are engineered antibodies with enzymatic activity. These catalytic antibodies have potential applications in various fields, including biocatalysis and medicine.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4-Hexadiynylidene)-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B99510.png)